Cas no 1188281-99-3 (2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-)
![2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- structure](https://it.kuujia.com/scimg/cas/1188281-99-3x500.png)
1188281-99-3 structure
Nome del prodotto:2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-
2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-
- 7-Hydroxydarutigenol
- (3α,5β,7β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,7,15,16-tetrol
- 2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,...
- 2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7
- 21'-oxo-vobtusine
- [ "" ]
- 1188281-99-3
- FS-10203
- AKOS032962185
- (2R,4AR,4BS,7S,9S,10AS)-7-[(1R)-1,2-DIHYDROXYETHYL]-1,1,4A,7-TETRAMETHYL-3,4,4B,5,6,9,10,10A-OCTAHYDRO-2H-PHENANTHRENE-2,9-DIOL
- DTXSID501101878
- (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
- 7-Hydroxydarutigel
-
- Inchi: InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1
- Chiave InChI: BIPACBIPISLDRK-IFWNTPBBSA-N
- Sorrisi: OC[C@H](O)[C@@]1(C=C2[C@H](C[C@@H]3C(C)(C)[C@H](O)CC[C@@]3(C)[C@@H]2CC1)O)C
Proprietà calcolate
- Massa esatta: 338.24600
- Massa monoisotopica: 338.246
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 528
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 80.9A^2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 514.3±50.0 °C at 760 mmHg
- Punto di infiammabilità: 232.3±24.7 °C
- PSA: 80.92000
- LogP: 2.25030
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H17700-5mg |
(3α,5β,7β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,7,15,16-tetrol |
1188281-99-3 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-07 | |
Cooke Chemical | M3109535-5mg |
7β-Hydroxydarutigenol |
1188281-99-3 | 98% | 5mg |
RMB 2660.00 | 2025-02-21 | |
TargetMol Chemicals | TN3236-5mg |
7-Hydroxydarutigenol |
1188281-99-3 | 5mg |
¥ 13800 | 2024-07-20 | ||
TargetMol Chemicals | TN3236-5 mg |
7-Hydroxydarutigenol |
1188281-99-3 | 98% | 5mg |
¥ 13,800 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3236-1 mg |
7-Hydroxydarutigenol |
1188281-99-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AE17451-1mg |
7-Hydroxydarutigel |
1188281-99-3 | 1mg |
$699.00 | 2024-04-20 | ||
A2B Chem LLC | AE17451-5mg |
7-Hydroxydarutigel |
1188281-99-3 | ≥95% | 5mg |
$1110.00 | 2024-04-20 | |
TargetMol Chemicals | TN3236-1 ml * 10 mm |
7-Hydroxydarutigenol |
1188281-99-3 | 1 ml * 10 mm |
¥ 16980 | 2024-07-20 | ||
TargetMol Chemicals | TN3236-1 mL * 10 mM (in DMSO) |
7-Hydroxydarutigenol |
1188281-99-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 16980 | 2023-09-15 |
2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
1188281-99-3 (2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-) Prodotti correlati
- 5940-00-1(Darutigenol)
- 1156-92-9(4-Androstenediol)
- 110557-39-6(1,4-Naphthalenediol,1,4,4a,5,6,7,8,8a-octahydro-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-,(1R,4S,4aS,8aS)-)
- 1188282-00-9(4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-)
- 52659-56-0(Kirenol)
- 113626-76-9((8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol)
- 19793-20-5(19-Norandrostenediol)
- 1807166-65-9(1-Chloro-3,4-difluoro-2-ethylbenzene)
- 681233-07-8(N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-oxo-2H-chromene-3-carboxamide)
- 145283-66-5(5-Thiazolidinecarboxylicacid, 2-oxo-)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1188281-99-3)7-Hydroxydarutigenol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta